molecular formula C10H13NO3S B13204770 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide

3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide

Cat. No.: B13204770
M. Wt: 227.28 g/mol
InChI Key: GYVNOAXZPSKIEC-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzofuran ring with a sulfonamide group, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through various cyclization reactions, such as the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of the Sulfonamide Group: This step involves the reaction of the benzofuran derivative with sulfonamide reagents under suitable conditions, such as the use of sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonic acids or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted benzofuran derivatives, depending on the reagents used.

Scientific Research Applications

3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzofuran ring can also contribute to the compound’s overall biological activity by interacting with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-2,3-dihydro-1-benzofuran: Lacks the sulfonamide group, which can significantly alter its chemical and biological properties.

    2,3-Dihydro-1-benzofuran-6-sulfonamide: Similar structure but without the dimethyl groups, which can affect its reactivity and interactions.

    Benzofuran-6-sulfonamide: A simpler structure that may have different biological activities compared to the dimethylated derivative.

Uniqueness

3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide is unique due to the presence of both the dimethyl groups and the sulfonamide group

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

3,3-dimethyl-2H-1-benzofuran-6-sulfonamide

InChI

InChI=1S/C10H13NO3S/c1-10(2)6-14-9-5-7(15(11,12)13)3-4-8(9)10/h3-5H,6H2,1-2H3,(H2,11,12,13)

InChI Key

GYVNOAXZPSKIEC-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C1C=CC(=C2)S(=O)(=O)N)C

Origin of Product

United States

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